molecular formula C8H12O3 B1171239 HUMAN MIDKINE CAS No. 170138-17-7

HUMAN MIDKINE

Cat. No.: B1171239
CAS No.: 170138-17-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Human midkine can be synthesized using recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to produce this compound, which is subsequently purified using techniques such as affinity chromatography . Industrial production methods involve large-scale fermentation and purification processes to obtain high yields of this compound for research and therapeutic applications .

Chemical Reactions Analysis

Dimerization Mechanisms

Midkine forms functional dimers through two distinct pathways:

Mechanism Key Residues/Features Functional Impact
Spontaneous association N-terminal domain (residues 41–51)Enhances plasminogen activator activity .
Transglutaminase cross-linking Gln42, Gln44 (N-domain); Gln95 (C-domain)Stabilizes dimers; critical for fibrinolytic activation .
  • Inhibitory peptide : A41–P51 disrupts dimerization, reducing MK-mediated fibrinolysis .

Heparin-Binding Interactions

Midkine’s heparin-binding activity is localized to its C-terminal domain, involving two clusters of basic residues:

Cluster Residues Role in Heparin Binding
Cluster-1Lys79, Arg81, Lys102Forms a β-sheet surface for sulfated GAG recognition .
Cluster-2Lys86, Lys87, Arg89, Tyr90Located on a flexible hairpin loop; mediates high-affinity binding .

Experimental validation :

  • Mutations (e.g., K86Q/K87Q) reduced heparin affinity by >70% .

  • Heparin 12-mer induced chemical shift changes in Ala88, Arg89, and Tyr90, confirming their direct involvement .

Transglutaminase-Mediated Cross-Linking

Transglutaminase catalyzes covalent dimerization via:

  • Amine acceptor sites : Gln42, Gln44 (N-domain); Gln95 (C-domain) .

  • Heparin synergy : Heparin oligomers enhance cross-linking efficiency by promoting MK oligomerization .

Functional consequence :

  • Dimerization amplifies MK’s ability to activate endothelial plasminogen activator, a key step in fibrinolysis .

Recombinant Production and Purification

Recombinant hMK (rhMK) is synthesized in E. coli with stringent quality controls:

  • Purification : Chromatographic techniques yield >95% purity .

  • Characterization : SDS-PAGE and RP-HPLC confirm a molecular mass of 13.4 kDa and intact disulfide bonds .

Stability :

  • rhMK remains soluble (>100 µg/mL) in aqueous buffers but degrades upon repeated freeze-thaw cycles .

Scientific Research Applications

Cancer Research

Human Midkine has been extensively studied for its role in various cancers. Its expression levels correlate with tumor aggressiveness and poor prognosis.

  • Tumor Progression : Elevated MK levels have been linked to increased invasion and metastasis in cancers such as hepatocellular carcinoma and pancreatic cancer . For instance, MK promotes perineural invasion in pancreatic cancer, contributing to a poor prognosis .
  • Biomarker Potential : MK serves as a promising biomarker for cancer detection and monitoring treatment response. Its levels can be measured non-invasively in blood samples, which aids in the diagnosis and management of malignancies .
  • Therapeutic Target : Given its role in tumor biology, MK is being explored as a therapeutic target. Research indicates that targeting MK may enhance the efficacy of existing cancer treatments by modulating tumor microenvironments .

Neuroprotection and Neuroregeneration

Midkine's neurotrophic properties make it a candidate for treating neurological disorders.

  • Neurodevelopmental Disorders : MK has shown potential in ameliorating brain damage caused by hypoxia and inflammation during early development. It promotes the survival and proliferation of neural precursor cells, which could be beneficial in conditions like perinatal brain injury .
  • Neurodegenerative Diseases : The protein is involved in neuroprotective mechanisms against conditions such as Alzheimer's disease, where it accumulates in amyloid plaques . Studies suggest that MK may help mitigate neuronal death and promote recovery following traumatic brain injuries .

Regenerative Medicine

Midkine's role in tissue repair extends beyond the nervous system.

  • Wound Healing : MK promotes angiogenesis and tissue regeneration, making it a potential candidate for enhancing wound healing processes . Its ability to stimulate endothelial cell migration and proliferation could be harnessed for developing therapies aimed at improving recovery from injuries.
  • Cardiovascular Applications : Research indicates that MK can influence cardiac cell viability post-injury. Elevated MK levels were observed following multiple trauma events, suggesting its involvement in cardiac repair mechanisms .

Case Study 1: Midkine as a Cancer Biomarker

A study evaluated the serum levels of MK in patients with different types of cancers. Results showed that higher MK concentrations correlated with advanced stages of disease, suggesting its utility as a prognostic biomarker.

Case Study 2: Neuroprotective Effects of Midkine

In an experimental model of stroke, administration of MK significantly reduced neuronal apoptosis and improved functional recovery. This highlights its potential application in developing neuroprotective therapies for stroke patients.

Biological Activity

Human Midkine (MK) is a heparin-binding growth factor that plays a crucial role in various biological processes, including development, tissue repair, and cancer progression. This article presents a detailed overview of its biological activities, supported by research findings, case studies, and data tables.

Overview of Midkine

Midkine is a polypeptide composed of approximately 13 kDa and is highly expressed during embryogenesis. Its expression decreases in most tissues as development progresses, but it is notably upregulated in various cancers and pathological conditions. Midkine is involved in multiple biological functions including:

  • Cell Growth and Survival : Promotes proliferation and survival of neuronal cells.
  • Neurite Outgrowth : Enhances the growth of neurites, contributing to neurodevelopment.
  • Angiogenesis : Stimulates the formation of new blood vessels.
  • Tissue Repair : Plays a significant role in wound healing and tissue regeneration.

1. Cell Proliferation and Survival

Midkine has been shown to promote cell proliferation in various cell types. For instance, studies demonstrated that MK enhances the growth of NIH3T3 cells and promotes survival through the activation of signaling pathways such as PI3K and ERK .

2. Neurite Outgrowth

Research indicates that MK facilitates neurite outgrowth through interactions with specific receptors, including receptor-type protein tyrosine phosphatase z (PTPz). This activity is crucial for neuronal development and recovery after injury .

3. Cancer Progression

Midkine is implicated in tumorigenesis, with elevated levels observed in many cancers. It promotes cancer cell proliferation, survival, and metastasis by regulating various signaling pathways . Notably, MK has been associated with prostate and colon carcinomas .

Case Study 1: Midkine in Trauma Response

A study investigating midkine levels in patients with multiple trauma found significantly elevated MK levels in blood plasma. This elevation correlated with altered cardiac function in human cardiomyocytes cultured with MK. The findings suggest that MK may play a role in post-traumatic cardiac dysfunction, highlighting its potential as a therapeutic target .

Case Study 2: Midkine as a Biomarker for Cancer

In breast cancer research, midkine was identified as a potential biomarker for aging-related cancer risk. Elevated MK levels were noted in patients with breast cancer, indicating its role not only as a growth factor but also as a marker for disease progression .

Table 1: Biological Functions of Midkine

Function Description References
Cell ProliferationPromotes growth of various cell types ,
Neurite OutgrowthStimulates neuronal development ,
AngiogenesisFacilitates new blood vessel formation ,
Tissue RepairEnhances healing processes post-injury ,

Molecular Mechanisms

Midkine exerts its effects through several molecular mechanisms:

  • Signaling Pathways : MK activates the PI3K/AKT pathway to promote cell survival and proliferation.
  • Receptor Interactions : It interacts with specific receptors to mediate its biological effects on cells.
  • Cytokine Activity : As a cytokine, MK influences immune responses and inflammation.

Q & A

Basic Research Questions

Q. What are the primary physiological roles of Human Midkine, and how can researchers experimentally validate these roles?

  • Methodological Answer : Use gene knockout (CRISPR/Cas9) or RNA interference (RNAi) to silence Midkine expression in cell lines or animal models. Monitor phenotypic changes (e.g., cell proliferation, apoptosis) via flow cytometry or immunohistochemistry. Validate findings using ELISA or Western blot to correlate protein levels with functional outcomes .

Q. Which methodologies are most reliable for detecting and quantifying this compound expression in tissue samples?

  • Methodological Answer : Combine immunohistochemistry (IHC) for spatial localization with quantitative techniques like ELISA (for soluble Midkine) or qRT-PCR (for mRNA levels). Include positive/negative controls (e.g., Midkine-deficient tissues) and normalize data to housekeeping genes (e.g., GAPDH) to minimize variability .

Q. How can researchers design a study to investigate Midkine's involvement in inflammatory diseases?

  • Methodological Answer : Employ a longitudinal cohort design with patient stratification by disease severity. Measure Midkine levels in serum/plasma using multiplex assays and correlate with inflammatory markers (e.g., CRP, IL-6). Use multivariate regression to adjust for confounders like age or comorbidities .

Advanced Research Questions

Q. What experimental strategies address discrepancies in Midkine's dual role in promoting angiogenesis and apoptosis?

  • Methodological Answer : Conduct context-specific assays (e.g., hypoxia vs. normoxia) to model tissue microenvironments. Use single-cell RNA sequencing to identify Midkine-responsive subpopulations. Validate findings with functional assays (e.g., tube formation for angiogenesis, TUNEL for apoptosis) .

Q. How can conflicting data on Midkine's oncogenic vs. tumor-suppressive effects be reconciled?

  • Methodological Answer : Perform a systematic review with meta-analysis (PRISMA guidelines) to aggregate datasets. Stratify studies by cancer type, stage, and Midkine isoform. Use in vivo xenograft models with tissue-specific Midkine overexpression/knockdown to test context-dependent hypotheses .

Q. What are the limitations of current Midkine-targeted therapeutic approaches, and how can preclinical models be optimized?

  • Methodological Answer : Compare pharmacokinetics/pharmacodynamics (PK/PD) across animal models (e.g., murine vs. zebrafish). Incorporate humanized models or organoids to better mimic human physiology. Use combinatorial therapies (e.g., Midkine inhibitors + chemotherapy) to assess synergy and reduce resistance .

Q. How should researchers design translational studies to evaluate Midkine as a biomarker for neurodegenerative diseases?

  • Methodological Answer : Implement a case-control study with cerebrospinal fluid (CSF) and plasma samples. Validate Midkine's specificity using ROC curve analysis against established biomarkers (e.g., Aβ42 for Alzheimer’s). Employ machine learning to integrate multi-omics data (proteomics, genomics) for predictive modeling .

Q. Methodological Frameworks for Rigor

  • PICO Framework : Define Population (e.g., cancer patients), Intervention (Midkine inhibition), Comparison (standard therapy), and Outcome (survival rates) to structure clinical hypotheses .
  • FINER Criteria : Ensure questions are Feasible (adequate samples), Interesting (novel mechanisms), Novel (unexplored pathways), Ethical (IRB compliance), and Relevant (therapeutic potential) .
  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies .

Properties

CAS No.

170138-17-7

Molecular Formula

C8H12O3

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.